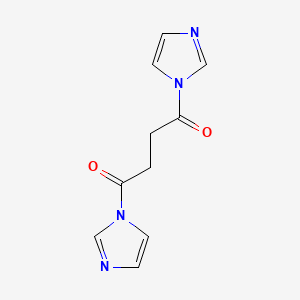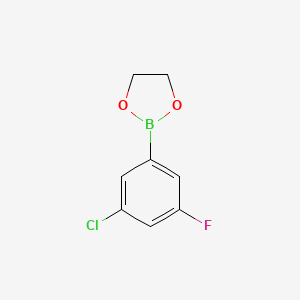
2-(3-Chloro-5-fluorophenyl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-5-fluorophenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to a 1,3,2-dioxaborolane ring and a 3-chloro-5-fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-fluorophenyl)-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-5-fluorophenylboronic acid with a suitable dioxaborolane precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 3-chloro-5-fluorophenylboronic acid reacts with a halogenated dioxaborolane under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-(3-Chloro-5-fluorophenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the boron atom is replaced by other nucleophiles.
Oxidation Reactions: The boron center can be oxidized to form boronic acids or boronate esters.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
Boronic Acids: Formed through oxidation.
Substituted Phenyl Compounds: Formed through nucleophilic substitution.
Biaryl Compounds: Formed through cross-coupling reactions.
科学的研究の応用
2-(3-Chloro-5-fluorophenyl)-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of biologically active compounds.
Material Science: Used in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 2-(3-Chloro-5-fluorophenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. In medicinal chemistry, its mechanism may involve interactions with biological targets, leading to desired therapeutic effects .
類似化合物との比較
Similar Compounds
3-Chloro-5-fluorophenylboronic Acid: Shares the phenylboronic acid moiety but lacks the dioxaborolane ring.
3-Chloro-5-fluorophenyl-1,2,3-triazole: Contains a triazole ring instead of a dioxaborolane ring.
Uniqueness
2-(3-Chloro-5-fluorophenyl)-1,3,2-dioxaborolane is unique due to the presence of both the 3-chloro-5-fluorophenyl group and the 1,3,2-dioxaborolane ring. This combination imparts distinct chemical properties, making it a valuable compound in various synthetic and research applications.
特性
CAS番号 |
718641-97-5 |
|---|---|
分子式 |
C8H7BClFO2 |
分子量 |
200.40 g/mol |
IUPAC名 |
2-(3-chloro-5-fluorophenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C8H7BClFO2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5H,1-2H2 |
InChIキー |
KQBKJGFWGXQHGJ-UHFFFAOYSA-N |
正規SMILES |
B1(OCCO1)C2=CC(=CC(=C2)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


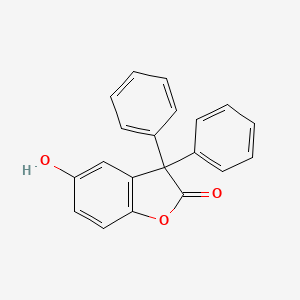
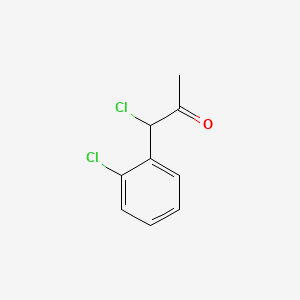
![2-thia-5,9,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13998883.png)
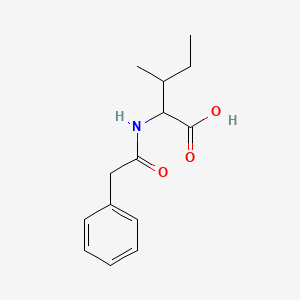
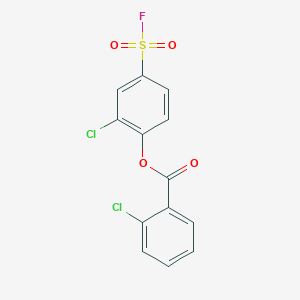
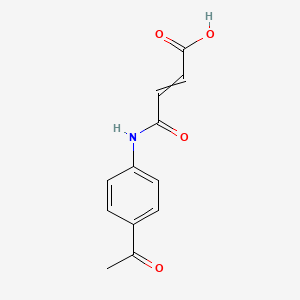

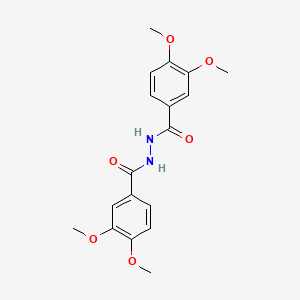
![6-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13998943.png)
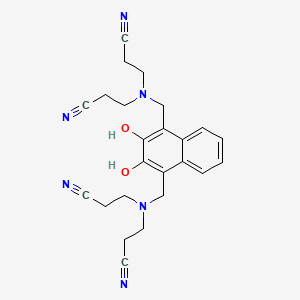

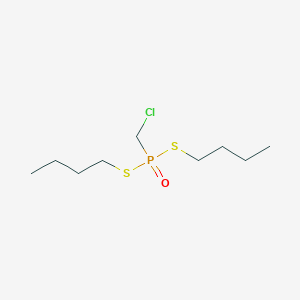
![3,3'-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13998960.png)
